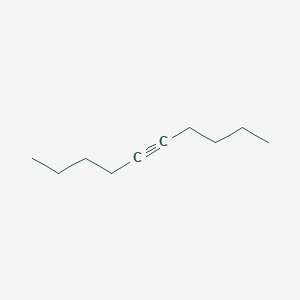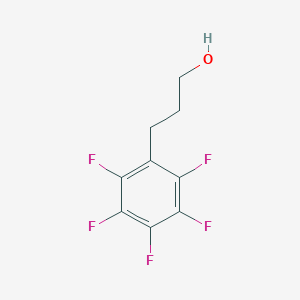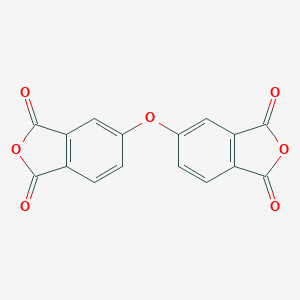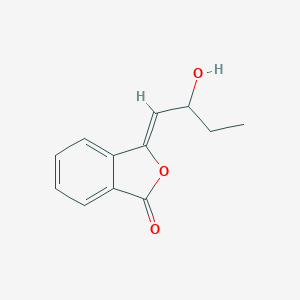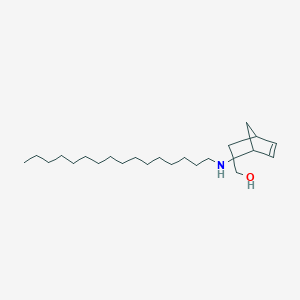
2-Hexadecylamino-2-hydroxymethylnorbornene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecylamino-2-hydroxymethylnorbornene, also known as HANB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HANB is a norbornene-based compound that contains an amino group and a hydroxymethyl group. It is a versatile compound that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-Hexadecylamino-2-hydroxymethylnorbornene is not fully understood. However, it is believed that 2-Hexadecylamino-2-hydroxymethylnorbornene exerts its biological effects by interacting with cellular membranes and altering their properties. 2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to induce membrane damage and disrupt membrane integrity, leading to cell death. It has also been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
Effets Biochimiques Et Physiologiques
2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Hexadecylamino-2-hydroxymethylnorbornene inhibits cancer cell growth and induces apoptosis. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. In addition, 2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hexadecylamino-2-hydroxymethylnorbornene has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. It is also a versatile compound that can be used in various applications, including biomedicine, materials science, and catalysis. However, there are also limitations to using 2-Hexadecylamino-2-hydroxymethylnorbornene in lab experiments. 2-Hexadecylamino-2-hydroxymethylnorbornene is a synthetic compound that may not accurately mimic natural biological systems. In addition, the mechanism of action of 2-Hexadecylamino-2-hydroxymethylnorbornene is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-Hexadecylamino-2-hydroxymethylnorbornene. One direction is to further investigate the mechanism of action of 2-Hexadecylamino-2-hydroxymethylnorbornene, particularly its interactions with cellular membranes. Another direction is to explore the potential applications of 2-Hexadecylamino-2-hydroxymethylnorbornene in biomedicine, such as its use as an anticancer agent or as a fluorescent probe for imaging biological systems. In addition, 2-Hexadecylamino-2-hydroxymethylnorbornene could be further studied for its potential applications in materials science and catalysis. Overall, 2-Hexadecylamino-2-hydroxymethylnorbornene is a promising compound that has the potential to be used in various fields. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
2-Hexadecylamino-2-hydroxymethylnorbornene can be synthesized using various methods, including Diels-Alder reaction, ring-opening metathesis polymerization, and Grubbs' catalyst-mediated ring-closing metathesis. The most common method for synthesizing 2-Hexadecylamino-2-hydroxymethylnorbornene is the ring-closing metathesis method, which involves the reaction of 2-hexadecylaminonorborene with Grubbs' catalyst. This method yields 2-Hexadecylamino-2-hydroxymethylnorbornene with high purity and yield.
Applications De Recherche Scientifique
2-Hexadecylamino-2-hydroxymethylnorbornene has been extensively studied for its potential applications in various fields, including biomedicine, materials science, and catalysis. In biomedicine, 2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to have anticancer and antimicrobial properties. It has also been used as a fluorescent probe for imaging biological systems. In materials science, 2-Hexadecylamino-2-hydroxymethylnorbornene has been used to synthesize polymers with unique properties. In catalysis, 2-Hexadecylamino-2-hydroxymethylnorbornene has been used as a catalyst for various reactions, including ring-opening metathesis polymerization and olefin metathesis.
Propriétés
Numéro CAS |
134864-16-7 |
|---|---|
Nom du produit |
2-Hexadecylamino-2-hydroxymethylnorbornene |
Formule moléculaire |
C24H45NO |
Poids moléculaire |
363.6 g/mol |
Nom IUPAC |
[2-(hexadecylamino)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C24H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25-24(21-26)20-22-16-17-23(24)19-22/h16-17,22-23,25-26H,2-15,18-21H2,1H3 |
Clé InChI |
HWXWHIVXDVGDPL-VXNXHJTFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCN[C@@]1(C[C@@H]2C[C@H]1C=C2)CO |
SMILES |
CCCCCCCCCCCCCCCCNC1(CC2CC1C=C2)CO |
SMILES canonique |
CCCCCCCCCCCCCCCCNC1(CC2CC1C=C2)CO |
Synonymes |
2-HDHMN 2-hexadecylamino-2-hydroxymethylnorbornene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



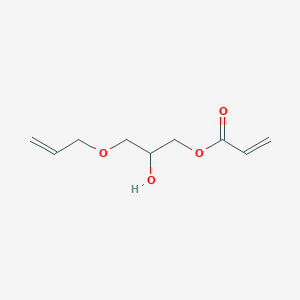
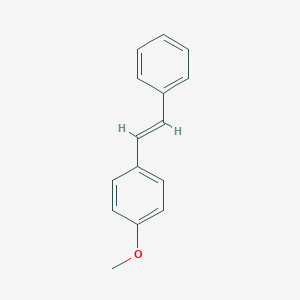
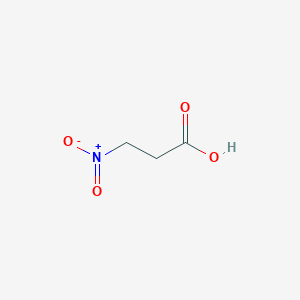
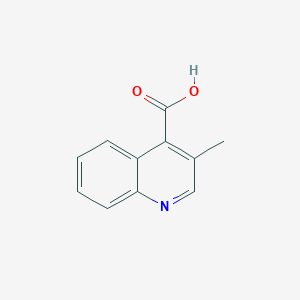
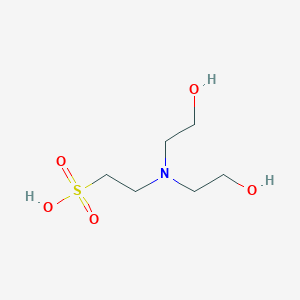
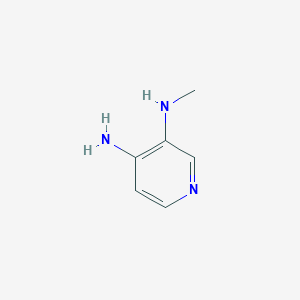
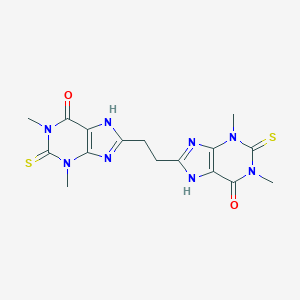
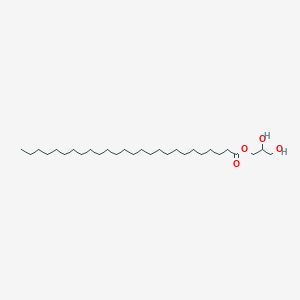
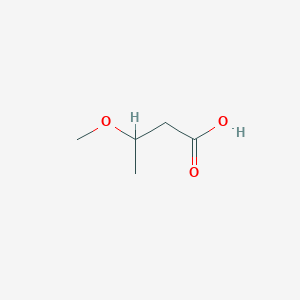
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
